2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one
Description
The compound 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one features a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylphenyl sulfonyl group and a chromen-4-one moiety. This structure combines rigidity from the spirocyclic system with functional groups that influence solubility, binding affinity, and metabolic stability. The sulfonyl group enhances polarity, while the chromen-4-one moiety may contribute to fluorescence or target-specific interactions .
Properties
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-16-14-17(6-7-19(16)25)34(30,31)27-12-13-32-24(27)8-10-26(11-9-24)23(29)22-15-20(28)18-4-2-3-5-21(18)33-22/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTNFAUDZKUIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one , known for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 432.5 g/mol. Its structure features a spirocyclic framework that is often associated with various biological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H25FN2O4S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 923227-03-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorinated aromatic ring enhances its lipophilicity, facilitating better membrane penetration and target engagement. The sulfonyl group is believed to play a crucial role in modulating the compound's reactivity and biological effects.
Anticancer Activity
Research indicates that compounds similar to 2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane) exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that fluorinated benzothiazoles, which share structural similarities, possess potent antiproliferative activity by inducing DNA adduct formation and activating specific cytochrome P450 enzymes (CYP1A1) in sensitive cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various in vitro studies. For instance, related sulfonamide derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that similar mechanisms may be at play in the biological activity of this compound .
Study 1: Antiproliferative Effects
In a controlled laboratory setting, the compound was tested against several cancer cell lines, including breast and ovarian cancer models. The results demonstrated a dose-dependent inhibition of cell growth, with significant cytotoxicity observed at higher concentrations. This suggests a potential pathway for further development as an anticancer therapeutic.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of structurally related compounds against common pathogens affecting agricultural crops. The findings revealed that certain derivatives exhibited superior activity compared to standard treatments, suggesting that modifications in the sulfonamide group could enhance efficacy .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is notable for its potential use as a pharmacophore in drug design. The unique spirocyclic structure and the presence of functional groups such as sulfonyl and carbonyl enhance its binding affinity to various biological targets. Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group enhances binding affinity through hydrophobic interactions. This specificity may lead to the development of targeted therapies against various diseases, including cancer .
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer activity. For instance, it has been tested against a variety of human tumor cell lines, demonstrating effective inhibition of cell growth and induction of apoptosis at specific concentrations. The average GI50/TGI values indicate a promising therapeutic index for further development .
Case Studies
Recent research highlighted the compound's efficacy in inhibiting tumor growth in preclinical models. In vitro evaluations revealed that it could effectively target pathways involved in cancer cell survival and proliferation, making it a candidate for further clinical trials .
Comparison with Similar Compounds
Core Structural Features
The spirocyclic framework is a common feature among analogs, but substituents vary significantly:
Substituent Effects on Properties
- Sulfonyl vs. This may enhance target binding but reduce membrane permeability .
- Halogenation : Fluorine atoms improve metabolic stability and hydrophobic interactions. The target compound’s 4-fluoro-3-methylphenyl group balances lipophilicity and steric effects, whereas chloro-fluorobenzoyl analogs () exhibit higher molecular weight and altered electronic properties.
- Chromen-4-one Moiety : Unique to the target compound, this group may confer fluorescence or π-π stacking interactions absent in other analogs .
Physicochemical and Pharmacokinetic Profiles
Structural Characterization
- NMR Analysis : Studies on analogs () reveal that substituent changes (e.g., sulfonyl vs. benzoyl) alter chemical shifts in regions corresponding to the spirocyclic core. For example, dual sulfonyl groups in cause distinct deshielding compared to single substitutions.
- Crystallography : SHELX software () has been widely used to resolve spirocyclic structures, confirming conformational rigidity and substituent orientation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
